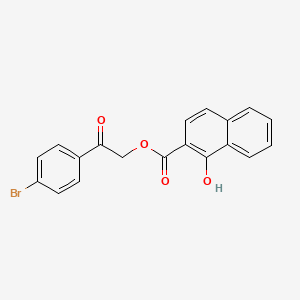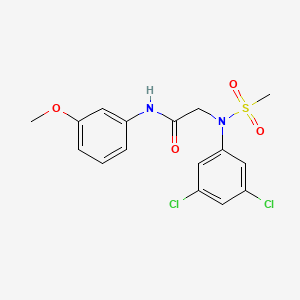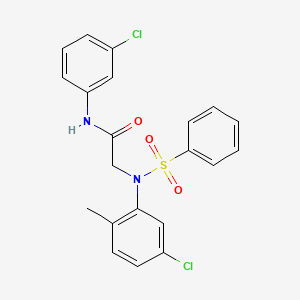![molecular formula C21H21N3O4 B3741834 N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3741834.png)
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. This compound is also known as DPNF and has been synthesized using various methods. In
Mécanisme D'action
DPNF works by selectively inhibiting the activity of voltage-gated sodium channels. These channels play a crucial role in the transmission of electrical signals in cells and are involved in various cellular processes, including muscle contraction and nerve impulse transmission. By inhibiting the activity of these channels, DPNF can affect the function of cells and tissues.
Biochemical and Physiological Effects:
DPNF has been shown to have various biochemical and physiological effects, including the inhibition of sodium channel activity, the reduction of neurotransmitter release, and the modulation of pain signaling pathways. Additionally, DPNF has been shown to have anti-inflammatory and anticonvulsant effects, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPNF has several advantages for use in lab experiments, including its selectivity for voltage-gated sodium channels and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DPNF, including the development of new drugs based on its structure, the study of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide, or DPNF, is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain. Further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Applications De Recherche Scientifique
DPNF has been used in scientific research for various applications, including the study of voltage-gated ion channels and the development of new drugs. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-23(4-2)17-10-8-16(9-11-17)22-21(25)20-13-12-19(28-20)15-6-5-7-18(14-15)24(26)27/h5-14H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFJWAKYITREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3741753.png)
![N-(2-methoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3741759.png)
![1-benzyl-N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3741760.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3741776.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3741777.png)
![2-cyano-N-(4-hydroxyphenyl)-3-{2-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B3741778.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3741810.png)
![4-[(benzylthio)methyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3741814.png)


